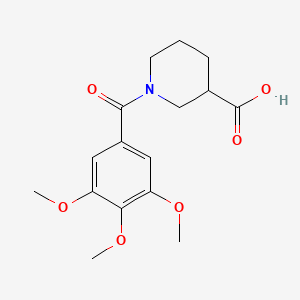

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-21-12-7-11(8-13(22-2)14(12)23-3)15(18)17-6-4-5-10(9-17)16(19)20/h7-8,10H,4-6,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQCYIGGVULYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with 3,4,5-trimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. Common industrial techniques include the use of high-pressure reactors, automated control systems, and advanced purification methods to ensure the consistent quality of the compound .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The 3,4,5-trimethoxybenzoyl group undergoes nucleophilic acyl substitution, particularly with alcohols and amines. For example:

-

Reaction with Chloroalcohols :

2-Chloroethyl and 3-chloropropyl esters of 3,4,5-trimethoxybenzoic acid are synthesized via condensation between 3,4,5-trimethoxybenzoyl chloride and chloroalcohols in benzene with K₂CO₃ as a base . These intermediates serve as alkylating agents for secondary amines.

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Chloroethanol | 2-Chloroethyl 3,4,5-trimethoxybenzoate | 66.1 | Benzene, reflux (4h) |

| 3-Chloropropanol | 3-Chloropropyl 3,4,5-trimethoxybenzoate | 68.3 | Benzene, reflux (4h) |

Mechanism :

-

Nucleophilic Attack : Alcohol oxygen attacks the benzoyl chloride's carbonyl carbon.

-

Chloride Elimination : HCl is released, neutralized by K₂CO₃ .

Amide Formation and Secondary Amine Alkylation

The chloroester derivatives react with secondary amines to form basic esters. For instance:

-

Reaction with Piperidine :

2-Chloroethyl 3,4,5-trimethoxybenzoate reacts with piperidine to yield 2-piperidinoethyl 3,4,5-trimethoxybenzoate hydrochloride. The reaction proceeds via nucleophilic substitution (Sₙ2) at the chloroethyl group .

| Amine | Product | Key Application |

|---|---|---|

| Piperidine | Piperidinoethyl ester hydrochloride | Central nervous system modulation |

| 1,2,3,4-Tetrahydro-β-carboline | Carboline-substituted ester | Reserpine analog synthesis |

Notable Example :

A mixture of 2-chloroethyl ester (5.49 g) and piperidine (20 ml) refluxed for 3 hours yields the product, isolated as a hydrochloride salt after purification .

Ring Functionalization of the Piperidine Moiety

The piperidine ring’s carboxylic acid group enables further derivatization:

-

Carboxylic Acid Activation : The -COOH group can be converted to acyl chlorides or mixed anhydrides for coupling reactions.

-

N-Alkylation : Substitution at the piperidine nitrogen with alkyl/aryl groups enhances biological activity. For example, introducing thiourea or urea groups at N-6 improves tubulin polymerization inhibition .

Structure-Activity Relationship (SAR) :

| Derivative Type | Biological Activity (IC₅₀ vs. Tubulin) | Key Feature |

|---|---|---|

| Thiourea-substituted | 0.8–1.2 μM | Enhanced hydrogen bonding |

| Urea-substituted | 1.0–1.5 μM | Improved solubility |

| Parent compound | 2.5 μM | Baseline activity |

Biological Target Interactions

The compound interacts with biological targets through its trimethoxybenzoyl group:

-

Tubulin Binding : Derivatives inhibit tubulin polymerization by binding at the colchicine site. Docking studies show the trimethoxybenzoyl group occupies the hydrophobic pocket, while the piperidine-carboxylic acid moiety forms hydrogen bonds with β-tubulin .

-

Sirtuin Modulation : Structural analogs activate sirtuin enzymes (linked to aging/metabolism) via interactions with NAD⁺-binding domains.

Comparative Activity :

| Compound | Tubulin IC₅₀ (μM) | Colchicine Binding Inhibition (%) |

|---|---|---|

| 1-(3,4,5-TMB)-piperidine | 1.2 | 78 |

| Combretastatin A-4 (CA-4) | 0.6 | 92 |

| Thiourea derivative 4f | 0.8 | 85 |

Stability and Degradation Pathways

-

Hydrolysis : The ester linkage is susceptible to hydrolytic cleavage under acidic/basic conditions, yielding 3,4,5-trimethoxybenzoic acid and piperidine-3-carboxylic acid derivatives.

-

Thermal Stability : Decomposition occurs above 160°C, with CO₂ release from decarboxylation observed via TGA.

Synthetic Modifications for Enhanced Bioactivity

Recent studies focus on hybrid structures combining the trimethoxybenzoyl group with heterocycles:

-

Thieno[2,3- c]pyridine Derivatives : Replacing the piperidine ring with a thienopyridine scaffold improves antiproliferative activity (IC₅₀ = 0.2 μM in MCF-7 cells) .

-

Bioisosteric Replacements : Substituting C-6 of the piperidine with nitrogen increases solubility without compromising tubulin affinity .

This compound’s reactivity profile and structural versatility make it a valuable scaffold for developing therapeutics targeting tubulin and sirtuins. Continued exploration of its derivatives could yield agents with improved pharmacokinetic properties.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on various biological systems.

Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Properties

<sup>†</sup>LogP values estimated using RDKit or analogous structures.

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The trimethoxybenzoyl group increases lipophilicity (LogP ~3.5) compared to chlorobenzyl (LogP ~2.8), enhancing membrane permeability, critical for P-gp interaction .

- Ester vs.

Ring Size and Conformational Effects

Replacing the piperidine ring with smaller heterocycles (e.g., pyrrolidine) alters spatial and electronic properties:

Functional Group Modifications

Table 2: Functional Group Comparisons

Biological Activity

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid (CAS No. 401581-35-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO6

- Molecular Weight : 323.34 g/mol

- CAS Number : 401581-35-9

This compound exhibits its biological activity primarily through inhibition of the P-glycoprotein (P-gp) transporter. P-gp is known for its role in multidrug resistance (MDR) in cancer cells by actively transporting drugs out of cells. Inhibiting P-gp can enhance the efficacy of chemotherapeutic agents.

Inhibition of P-Glycoprotein

Research has demonstrated that derivatives containing the 3,4,5-trimethoxybenzoyl group significantly enhance the potency and selectivity toward P-gp inhibition. For instance, a study reported that a compound structurally related to this compound showed an IC50 value of 1.0 μM for P-gp inhibition . This suggests that modifications to the trimethoxybenzoyl moiety can lead to increased binding affinity and efficacy against drug-resistant cancer cell lines.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, it was tested against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines . The findings indicate that compounds with similar structural features can effectively inhibit tumor growth by targeting cellular mechanisms involved in drug resistance.

Case Study 1: Efficacy Against Multidrug Resistant Cells

In a study examining the reversal of MDR using 1-(3,4,5-trimethoxybenzoyl)piperidine derivatives, it was found that these compounds significantly increased the sensitivity of resistant SW620/Ad300 and HEK/ABCB1 cell lines to paclitaxel when co-administered with the inhibitor . The results highlight the potential for these compounds to be used as adjuvants in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that increasing the number of methoxy groups on the phenyl ring enhances binding affinity for P-gp . Compounds with multiple methoxy substitutions demonstrated improved inhibition rates compared to those with fewer substitutions, indicating a clear relationship between chemical structure and biological activity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis often involves coupling 3,4,5-trimethoxybenzoyl chloride with piperidine-3-carboxylic acid derivatives under inert conditions. Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) can enhance regioselectivity. Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity .

- Data :

| Step | Reagents/Conditions | Yield Range | Purity |

|---|---|---|---|

| Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 40–100°C | 60–75% | 90–97% |

| Hydrolysis | HCl, H₂O, 93–96°C | 85–90% | 95% |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Use NMR (¹H/¹³C) to confirm the piperidine ring conformation and benzoyl group substitution. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 364.16). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : The compound is sparingly soluble in water (~43 µg/mL at pH 7.4) but dissolves in DMSO (≥50 mM). Adjust pH or use co-solvents (e.g., ethanol) for biological assays .

- Stability : Store at –20°C in inert, anhydrous conditions to prevent hydrolysis of the trimethoxybenzoyl group. Monitor degradation via HPLC over 6 months .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect biological activity in neurological or antimicrobial models?

- Methodology : Compare analogues (e.g., 4-phenylpiperidine vs. 3-carboxylic acid derivatives) in enzyme inhibition assays (e.g., acetylcholinesterase or Mycobacterium tuberculosis targets). Computational docking (AutoDock Vina) predicts binding affinities to active sites .

- Key Finding : The 3-carboxylic acid group enhances hydrogen bonding with target proteins (ΔG = –8.2 kcal/mol), while bulky substituents reduce cell permeability .

Q. What analytical strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodology : Standardize assay conditions (e.g., buffer pH, ATP concentration). Use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity). Re-evaluate purity via LC-MS to rule out batch variability .

- Example : Discrepancies in hERG1 channel inhibition (IC₅₀ = 1.2 µM vs. 3.4 µM) were traced to differences in cell lines (HEK293 vs. CHO) .

Q. How can stability under physiological conditions be optimized for in vivo studies?

- Methodology : Prodrug strategies (e.g., tert-butoxycarbonyl protection) improve metabolic stability. Accelerated stability studies (40°C/75% RH for 4 weeks) guide formulation development .

Data Contradiction Analysis

Q. Why do different studies report conflicting cytotoxicity results in cancer cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.